An In-depth Technical Guide to the Synthesis of 1,8-Cyclotetradecadiyne
An In-depth Technical Guide to the Synthesis of 1,8-Cyclotetradecadiyne
Abstract
This technical guide provides a comprehensive overview of the synthesis of 1,8-cyclotetradecadiyne, a significant macrocyclic diyne. The document is structured to provide researchers, scientists, and drug development professionals with a deep understanding of the core synthetic strategies, the mechanistic principles underpinning these reactions, and detailed experimental considerations. We will delve into the prevalent methods for its synthesis, primarily focusing on the intramolecular cyclization of acyclic precursors. This guide will explain the causality behind experimental choices, ensuring that the described protocols are self-validating systems. Key characterization data, including Nuclear Magnetic Resonance (NMR), Infrared (IR) spectroscopy, and Mass Spectrometry (MS), are also presented to aid in the identification and purification of the target molecule.
Introduction: The Significance of 1,8-Cyclotetradecadiyne
Macrocyclic compounds, characterized by their large ring structures, are of immense interest in various fields of chemistry, including medicinal chemistry, materials science, and supramolecular chemistry. 1,8-Cyclotetradecadiyne (C₁₄H₂₀) is a notable member of this class, featuring a 14-membered carbon ring containing two conjugated triple bonds.[1] This structural motif imparts a degree of rigidity and a unique three-dimensional architecture, making it a valuable building block for the synthesis of more complex molecular scaffolds. The diyne functionality also serves as a versatile handle for further chemical transformations, such as click chemistry, polymerization, and metal-catalyzed cross-coupling reactions. Understanding the synthesis of this core structure is paramount for its application in the development of novel therapeutics, functional materials, and molecular devices.
Synthetic Strategies: A Mechanistic Perspective
The primary route to 1,8-cyclotetradecadiyne involves the cyclodimerization of a suitable C₇ precursor, 1,7-octadiyne. This transformation is typically achieved through oxidative coupling reactions that favor intramolecular cyclization over intermolecular polymerization. The choice of reaction conditions, particularly the concentration of the starting material, is critical to maximizing the yield of the desired macrocycle. The most prominent and effective methods for this cyclization are the Glaser, Eglinton, and Hay coupling reactions.
The Glaser Coupling: A Historical Foundation
The Glaser coupling, first reported in 1869, is one of the oldest methods for the oxidative homocoupling of terminal alkynes.[2] The reaction is typically catalyzed by a copper(I) salt, such as cuprous chloride (CuCl) or cuprous bromide (CuBr), in the presence of an oxidant, commonly air or oxygen, and a base like ammonia.[2]
Mechanism: The reaction proceeds through the formation of a copper(I) acetylide intermediate. This intermediate then undergoes oxidation to a copper(II) species, which facilitates the coupling of two acetylide units to form the diyne.
The Eglinton and Hay Couplings: Refinements for Macrocyclization
The original Glaser coupling conditions can sometimes lead to low yields of macrocyclic products due to competing polymerization. The Eglinton and Hay modifications offer improved control and are generally preferred for macrocyclization reactions.
The Eglinton reaction utilizes a stoichiometric amount of a copper(II) salt, such as cupric acetate (Cu(OAc)₂), in a coordinating solvent like pyridine.[3] This eliminates the need for an external oxidant like air. The pyridine acts as both a base and a ligand, facilitating the formation of a copper-acetylide complex that undergoes intramolecular coupling.
The Hay coupling is a catalytic version of the Glaser coupling that employs a soluble copper(I) catalyst, typically a complex of copper(I) chloride with a ligand like N,N,N',N'-tetramethylethylenediamine (TMEDA).[4] This modification allows the reaction to be carried out in a wider range of organic solvents and often leads to higher yields of the desired macrocycle. The reaction is still dependent on an external oxidant, usually air, to regenerate the active copper(II) species in the catalytic cycle.
Experimental Protocol: A Representative Synthesis
The following protocol describes a representative synthesis of 1,8-cyclotetradecadiyne via the Hay coupling of 1,7-octadiyne. This method is chosen for its catalytic nature and generally good yields for macrocyclization.
Materials:
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1,7-Octadiyne
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Copper(I) chloride (CuCl)
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N,N,N',N'-Tetramethylethylenediamine (TMEDA)
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High-purity pyridine (as solvent)
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Dichloromethane (for extraction)
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Saturated aqueous ammonium chloride solution
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Anhydrous magnesium sulfate
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Silica gel for column chromatography
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Hexane and ethyl acetate (for chromatography)
Procedure:
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Reaction Setup: A solution of copper(I) chloride and TMEDA in pyridine is prepared in a large, three-necked round-bottom flask equipped with a mechanical stirrer, a reflux condenser, and a gas inlet for bubbling air.
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High-Dilution Addition: A solution of 1,7-octadiyne in pyridine is added dropwise to the vigorously stirred catalyst solution over an extended period (e.g., 8-12 hours) using a syringe pump. This high-dilution technique is crucial to favor the intramolecular cyclization over intermolecular polymerization. A slow stream of air is bubbled through the reaction mixture throughout the addition.
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Reaction Monitoring: The progress of the reaction can be monitored by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).
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Workup: After the addition is complete, the reaction mixture is stirred for an additional period to ensure complete conversion. The solvent is then removed under reduced pressure. The residue is dissolved in dichloromethane and washed with a saturated aqueous solution of ammonium chloride to remove the copper catalyst. The organic layer is then washed with water and brine, dried over anhydrous magnesium sulfate, and filtered.
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Purification: The crude product is purified by column chromatography on silica gel using a gradient of ethyl acetate in hexane as the eluent to afford 1,8-cyclotetradecadiyne as a white solid.
Characterization of 1,8-Cyclotetradecadiyne
Thorough characterization is essential to confirm the identity and purity of the synthesized 1,8-cyclotetradecadiyne.
Table 1: Physicochemical Properties of 1,8-Cyclotetradecadiyne
| Property | Value | Reference |
| Molecular Formula | C₁₄H₂₀ | [1] |
| Molecular Weight | 188.31 g/mol | [5] |
| CAS Number | 1540-80-3 | [1] |
| Appearance | White Solid | |
| Exact Mass | 188.156501 g/mol | [5] |
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for elucidating the structure of 1,8-cyclotetradecadiyne.
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¹H NMR: The proton NMR spectrum is expected to show signals corresponding to the methylene protons of the fourteen-membered ring. The protons adjacent to the alkyne groups will appear at a different chemical shift compared to the other methylene protons.
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¹³C NMR: The carbon NMR spectrum will show characteristic signals for the sp-hybridized carbons of the diyne functionality, typically in the range of 60-90 ppm.[6] The sp³-hybridized carbons of the methylene groups will appear in the aliphatic region of the spectrum.[5]
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in the molecule. The key absorption band for 1,8-cyclotetradecadiyne is the C≡C stretching vibration, which is typically weak or absent in symmetrical alkynes due to the lack of a significant dipole moment change. However, a weak band may be observed around 2100-2260 cm⁻¹. The C-H stretching vibrations of the methylene groups will be observed in the region of 2850-3000 cm⁻¹.[5]
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule. For 1,8-cyclotetradecadiyne, the mass spectrum will show a molecular ion peak (M⁺) at m/z = 188.31, corresponding to the molecular weight of the compound.[5]
Applications and Future Perspectives
1,8-Cyclotetradecadiyne serves as a versatile platform for the construction of more intricate molecular architectures. Its diyne unit can participate in a variety of chemical transformations, including:
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Polymerization: The diyne can be polymerized to form novel conjugated polymers with interesting electronic and optical properties.
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Click Chemistry: The terminal alkynes can be functionalized to participate in copper-catalyzed azide-alkyne cycloaddition (CuAAC) reactions, a powerful tool for bioconjugation and materials science.
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Synthesis of Complex Macrocycles: The diyne can be further elaborated to create larger and more complex macrocyclic systems with potential applications in host-guest chemistry and as synthetic ionophores.
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Drug Discovery: The rigid scaffold of 1,8-cyclotetradecadiyne can be used as a template for the design of novel therapeutic agents with constrained conformations, which can lead to enhanced binding affinity and selectivity for biological targets.
The continued exploration of the synthesis and reactivity of 1,8-cyclotetradecadiyne and its derivatives holds significant promise for advancements in various scientific disciplines.
References
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SpectraBase. 1,8-Cyclotetradecadiyne. [Link]
- Glaser, C. (1869). Beiträge zur Kenntniss des Acetenylbenzols. Berichte der deutschen chemischen Gesellschaft, 2(1), 422-424.
- Hay, A. S. (1962). Oxidative Coupling of Acetylenes. II. The Journal of Organic Chemistry, 27(9), 3320-3321.
- Eglinton, G., & Galbraith, A. R. (1959). Macrocyclic acetylenic compounds. Part I. The synthesis of cyclotetradeca-1,3,8,10-tetrayne and related compounds. Journal of the Chemical Society (Resumed), 889-896.
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NIST. 1,8-Cyclotetradecadiyne. [Link]
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